molecular formula C11H9BrN2O2 B2527805 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid CAS No. 73227-92-6

4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B2527805
CAS No.: 73227-92-6
M. Wt: 281.109
InChI Key: UMWBEWBSHKYCJZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a methyl group, and a phenyl ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid stands out due to the combined presence of the bromine atom, methyl group, and phenyl ring, which confer unique reactivity and biological properties. The specific substitution pattern enhances its potential for diverse chemical transformations and applications in various research fields .

Properties

IUPAC Name

4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWBEWBSHKYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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